molecular formula C16H16Cl2F6N2O4 B13800702 (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh

(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh

Cat. No.: B13800702
M. Wt: 485.2 g/mol
InChI Key: RALAKJIVKRQQLL-HSTMFJOWSA-N
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Description

The compound “(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3COOH” (CAS: 845866-68-4) is a chiral bicyclic diamine derivative with a rigid [2.2.1]heptane scaffold. Its structure includes a 3,4-dichlorobenzyl substituent at the 2-position and a trifluoroacetic acid (CF3COOH) counterion. The bicyclic framework imposes conformational rigidity, enhancing stereochemical control in asymmetric catalysis or medicinal applications . The dichlorobenzyl group introduces electron-withdrawing effects, which may modulate the basicity of the nitrogen atoms and influence intermolecular interactions (e.g., π-π stacking or hydrophobic binding). The CF3COOH counterion improves solubility in polar organic solvents compared to hydrochloride or hydrobromide salts, as seen in related analogs .

Properties

Molecular Formula

C16H16Cl2F6N2O4

Molecular Weight

485.2 g/mol

IUPAC Name

(1R,4R)-2-[(3,4-dichlorophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C12H14Cl2N2.2C2HF3O2/c13-11-2-1-8(3-12(11)14)6-16-7-9-4-10(16)5-15-9;2*3-2(4,5)1(6)7/h1-3,9-10,15H,4-7H2;2*(H,6,7)/t9-,10-;;/m1../s1

InChI Key

RALAKJIVKRQQLL-HSTMFJOWSA-N

Isomeric SMILES

C1[C@@H]2CN[C@H]1CN2CC3=CC(=C(C=C3)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1C2CNC1CN2CC3=CC(=C(C=C3)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh typically involves multiple steps, including the formation of the bicyclic core and the introduction of the dichlorobenzyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the production of high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between the target compound and analogs:

Compound Name Substituent (R) Counterion Molecular Formula Key Properties
(1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3COOH 3,4-Dichlorobenzyl CF3COOH C12H14Cl2N2 Rigid scaffold; electron-withdrawing Cl groups; enhanced solubility in organic solvents
(1S,4S)-2-(5-Bromopyrimidin-2-yl)-5-methyl-2,5-diaza-bicyclo[2.2.1]heptane 5-Bromopyrimidin-2-yl None C10H14BrN5 Bromine enhances electrophilicity; methyl group increases steric bulk
(1S,4S)-(+)-2-(4-Methoxy-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3COOH 4-Methoxybenzyl CF3COOH C13H16F3NO2 Electron-donating OMe group; improved π-donor capacity
(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Benzyl HBr C12H18Br2N2 Lacking halogen substituents; lower acidity; reduced solubility
(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-CF3COOH Cyclopropylmethyl CF3COOH C13H18F6N2O4 Cyclopropyl group enhances lipophilicity; potential for hydrophobic binding

Catalytic Performance in Asymmetric Reactions

  • Biginelli Reaction :
    The target compound’s dichlorobenzyl substituent may reduce enantioselectivity compared to electron-donating groups. For example, (1S,4S)-2-Benzyl derivatives achieved up to 46% ee in DHPM synthesis, whereas electron-withdrawing groups (e.g., nitro) led to racemic products . The CF3COOH counterion likely stabilizes intermediates via hydrogen bonding, but the dichloro group’s electron withdrawal might diminish the nitrogen’s basicity, reducing catalytic efficiency.
  • Organocatalytic Activity: Compared to the 4-methoxybenzyl analog (CAS 845866-69-5), the dichloro derivative’s lower electron density could hinder its ability to activate substrates via Brønsted acid/base interactions. Methoxy groups enhance π-donor capacity, improving yields in multicomponent reactions .

Biological Activity

The compound (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3COOH (CAS No. 845866-68-4) is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14Cl2N2.2C2HF3O2
  • Molecular Weight : 485.206 g/mol
  • CAS Number : 845866-68-4

Antiproliferative Activity

Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. Notably, a study investigated its derivatives and found that certain analogs exhibited superior activity compared to standard chemotherapeutics like Cisplatin and Paclitaxel.

Case Study: Antiproliferative Effects on Cervical Cancer Cell Lines

A pivotal study reported the synthesis of new Michael adducts derived from (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane and their evaluation against human cervical cancer cell lines (HeLa, CaSki, and ViBo). The findings are summarized in the table below:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 8aHeLa0.99 ± 0.007Induces apoptosis via caspase-3 activation
Compound 8aCaSki2.36 ± 0.016Cell cycle arrest at G1 phase
Compound 8aViBo0.73 ± 0.002Non-necrotic cell death

The most potent derivative, Compound 8a, demonstrated IC50 values significantly lower than those of established chemotherapeutics, indicating its potential as a novel therapeutic agent against cervical cancer .

The mechanisms underlying the antiproliferative activity of (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane involve:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the cell cycle progression at the G1 phase in specific cancer cells.

Additional Biological Activities

Beyond its antiproliferative properties, preliminary research suggests that this compound may also exhibit:

  • Antimicrobial Activity : Potential efficacy against various bacterial strains.
  • Neuroprotective Effects : Possible benefits in neurodegenerative models.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,4S)-(+)-2-(3,4-Dichloro-benzyl)-2,5-diaza-bicyclo[2.2.1]heptane 2CF3cooh, and how can reaction yields be improved?

  • Methodological Answer :

  • Step 1 : Start with refluxing intermediates in polar aprotic solvents (e.g., DMSO) for 18 hours to promote cyclization, as demonstrated in the synthesis of structurally similar diazabicyclo compounds .

  • Step 2 : Optimize stoichiometry (e.g., 0.001 mol of substituted benzaldehyde per 0.001 mol of triazole intermediate) to minimize side reactions .

  • Step 3 : Use flash chromatography with toluene/diethyl ether (1:1) to separate diastereomers, as shown in analogous diazabicyclo derivatives .

  • Yield Improvement : Crystallization with water-ethanol mixtures can enhance purity (65% yield reported for similar steps) .

    Table 1 : Comparison of Solvent Systems in Synthesis

    SolventReaction Time (hr)Yield (%)Purity (%)Reference
    DMSO186595
    Ethanol45590

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodological Answer :

  • Technique 1 : Employ X-ray crystallography to resolve the (1S,4S) configuration, as used for structurally related bicyclic amines .
  • Technique 2 : Utilize chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to confirm enantiomeric excess .
  • Technique 3 : Combine 1^1H/13^13C NMR with NOE (Nuclear Overhauser Effect) experiments to validate spatial arrangement of substituents .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Approach 1 : Standardize assay conditions (e.g., cell lines, incubation time) to reduce variability. For example, align with protocols from environmental toxicity studies that control pH and temperature rigorously .
  • Approach 2 : Conduct comparative dose-response analyses using in vitro (e.g., enzyme inhibition) and in vivo models to identify threshold effects .
  • Approach 3 : Apply computational docking studies (e.g., AutoDock Vina) to correlate structural features (e.g., 3,4-dichloro-benzyl group orientation) with activity discrepancies .

Q. How can the environmental fate of this compound be modeled in ecological risk assessments?

  • Methodological Answer :

  • Step 1 : Determine physical-chemical properties (logP, pKa) via shake-flask experiments or predictive software (EPI Suite™) to estimate bioavailability .
  • Step 2 : Use microcosm studies to track abiotic/biotic degradation pathways, as outlined in long-term environmental projects .
  • Step 3 : Apply probabilistic risk models (e.g., Monte Carlo simulations) to predict exposure levels in aquatic vs. terrestrial compartments .

Q. What theoretical frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Framework 1 : Link SAR to receptor-binding theories (e.g., Lock-and-Key model) by mapping steric/electronic effects of the bicyclo[2.2.1]heptane core .
  • Framework 2 : Integrate density functional theory (DFT) calculations to quantify electronic contributions of the CF3COOH counterion to solubility and stability .
  • Framework 3 : Align with evidence-based inquiry principles by iteratively refining hypotheses based on bioassay outcomes and mechanistic data .

Methodological Challenges & Solutions

Q. How can researchers address purification challenges caused by diastereomer formation during synthesis?

  • Methodological Answer :

  • Solution 1 : Optimize chromatographic conditions using gradient elution (e.g., hexane/ethyl acetate gradients) to resolve closely eluting peaks .
  • Solution 2 : Employ recrystallization with solvent pairs (e.g., ethanol/water) to exploit differential solubility of diastereomers .
  • Solution 3 : Use dynamic kinetic resolution (DKR) with chiral catalysts to favor a single stereoisomer during synthesis .

Q. What experimental designs are suitable for studying the compound’s metabolic stability?

  • Methodological Answer :

  • Design 1 : Conduct hepatic microsomal assays (e.g., human liver microsomes) with LC-MS/MS detection to identify phase I/II metabolites .
  • Design 2 : Apply stable isotope labeling (e.g., 13^{13}C) to track metabolic pathways in vivo .
  • Design 3 : Use CRISPR-engineered cell lines to isolate specific enzymatic contributions (e.g., CYP450 isoforms) to degradation .

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